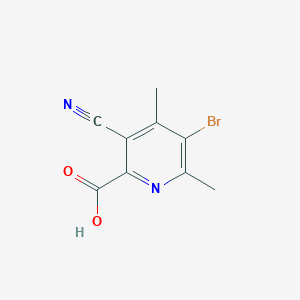

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. The compound is formally designated as this compound, reflecting the specific positional relationships of each substituent relative to the nitrogen atom in the pyridine ring. The numerical prefix system employed in this nomenclature indicates that the carboxylic acid group occupies the 2-position, immediately adjacent to the nitrogen atom, while the cyano group resides at the 3-position, the methyl groups at positions 4 and 6, and the bromine atom at position 5.

The compound's Chemical Abstracts Service registry number 1221792-64-8 provides unique identification within chemical databases and literature. Alternative nomenclature systems recognize this compound as 2-pyridinecarboxylic acid, 5-bromo-3-cyano-4,6-dimethyl-, emphasizing the pyridinecarboxylic acid backbone with specified substituents. The International Chemical Identifier key PEMFHBNFHMNPNL-UHFFFAOYSA-N serves as a standardized representation for digital chemical information systems.

Systematic identification also encompasses the compound's molecular characteristics, including its empirical formula C₉H₇BrN₂O₂ and precise molecular weight of 255.07 atomic mass units. The Simplified Molecular Input Line Entry System representation N#CC1=C(N=C(C(Br)=C1C)C)C(=O)O provides a linear notation describing the connectivity and arrangement of atoms within the molecular structure. These identification parameters collectively establish a comprehensive framework for unambiguous chemical communication and database management.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyridine derivatives with significant steric and electronic influences from the multiple functional groups. The pyridine ring adopts a planar aromatic configuration with bond angles approaching 120 degrees, consistent with sp² hybridization of the carbon and nitrogen atoms. The presence of bulky substituents, particularly the bromine atom and methyl groups, introduces notable steric crowding that influences the overall molecular conformation and rotational barriers around specific bonds.

Conformational analysis reveals that the carboxylic acid group at the 2-position can adopt multiple orientations relative to the pyridine plane, with rotation around the carbon-carbon bond connecting the carboxyl functionality to the ring system. Energy calculations suggest that coplanar arrangements between the carboxylic acid and pyridine ring are favored due to potential hydrogen bonding interactions and conjugative effects. The cyano group at the 3-position maintains strict linearity with bond angles of approximately 180 degrees, contributing to the overall molecular dipole moment and electronic distribution.

Steric interactions between adjacent substituents significantly influence conformational preferences and molecular dynamics. The methyl groups at positions 4 and 6 create a crowded environment around the bromine atom at position 5, potentially restricting rotational freedom and affecting reactivity patterns. Computational studies indicate that the compound exhibits restricted rotation around certain bonds due to these steric constraints, leading to conformational preferences that minimize unfavorable interactions while maximizing stabilizing effects from electronic delocalization.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| Melting Point | 187°C (decomposition) | |

| InChI Key | PEMFHBNFHMNPNL-UHFFFAOYSA-N |

Tautomeric and Resonance Stabilization Phenomena

The structural complexity of this compound gives rise to interesting tautomeric equilibria and resonance stabilization effects that significantly influence its chemical properties and reactivity patterns. The carboxylic acid functionality can exist in equilibrium with its corresponding carboxylate anion under appropriate conditions, with the ionization state dependent on solution conditions and environmental factors. The electron-withdrawing nature of the cyano group and bromine substituent affects the acidity of the carboxylic acid, potentially shifting equilibrium positions and influencing tautomeric behavior.

Resonance stabilization within the pyridine ring system involves delocalization of π-electrons across the aromatic framework, with contributions from the nitrogen lone pair and π-system of the ring. The presence of electron-withdrawing substituents such as the cyano group and bromine atom influences electron density distribution, creating polarization effects that extend throughout the conjugated system. These electronic effects manifest in altered chemical shifts observed in nuclear magnetic resonance spectroscopy and modified reactivity patterns compared to simpler pyridine derivatives.

The cyano group contributes to resonance stabilization through its ability to participate in extended conjugation with the pyridine ring system. This interaction results in partial double bond character in the carbon-carbon bond connecting the cyano group to the ring, influencing bond lengths and vibrational frequencies. The cumulative effect of multiple electron-withdrawing groups creates a highly electron-deficient aromatic system with enhanced electrophilic character and modified nucleophilic substitution patterns.

Tautomeric considerations also encompass potential enol-keto equilibria involving the carboxylic acid functionality, although such equilibria typically favor the carboxylic acid form under normal conditions. The presence of multiple substituents creates a complex electronic environment that influences the relative stability of different tautomeric forms and affects the compound's overall chemical behavior in various reaction conditions.

Comparative Analysis with Related Pyridinecarboxylic Acid Derivatives

Comparative structural analysis of this compound with related pyridinecarboxylic acid derivatives reveals distinctive features that arise from its specific substitution pattern. When compared to simpler pyridinecarboxylic acids such as picolinic acid (2-pyridinecarboxylic acid), the target compound exhibits significantly enhanced molecular complexity and modified electronic properties due to the presence of multiple substituents. The bromine atom introduces significant steric bulk and electron-withdrawing effects that distinguish this compound from halogen-free analogs.

Examination of related brominated pyridinecarboxylic acid derivatives, such as 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid, demonstrates the importance of substituent positioning on molecular properties. The relocation of the carboxylic acid group from the 2-position to the 3-position significantly alters the electronic environment and potential for intramolecular interactions. The presence of the cyano group in the target compound provides additional electron-withdrawing capability compared to derivatives lacking this functionality.

Structural comparisons with other substituted pyridinecarboxylic acids reveal trends in molecular geometry and electronic distribution patterns. Compounds bearing trifluoromethyl groups, such as those found in the search results, exhibit similar electron-withdrawing characteristics but with different steric requirements compared to the cyano-bromine combination. The methyl substituents at positions 4 and 6 create a unique steric environment that distinguishes this compound from derivatives with alternative alkyl substitution patterns.

The electronic effects of different halogen substituents provide insight into structure-activity relationships within this class of compounds. Bromine, being less electronegative than chlorine but more polarizable, imparts distinct electronic characteristics that influence both chemical reactivity and physical properties. The combination of bromine with the strongly electron-withdrawing cyano group creates a unique electronic environment that differentiates this compound from related derivatives containing alternative substituent combinations.

Analysis of melting point data and physical properties reveals correlations between molecular structure and intermolecular interactions. The target compound's decomposition temperature of 187 degrees Celsius suggests significant thermal stability despite the presence of multiple functional groups. Comparative analysis with structurally related compounds provides insights into the relative contributions of different substituents to overall molecular stability and crystalline packing arrangements.

属性

IUPAC Name |

5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-6(3-11)8(9(13)14)12-5(2)7(4)10/h1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFHBNFHMNPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209916 | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-64-8 | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid (commonly referred to as NX18049) is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Chemical Structure and Properties

The structure of this compound features a pyridine ring with various substitutions, including a bromine atom, a cyano group, and two methyl groups. Its melting point is reported to be around 187 °C (decomposing), and it exhibits notable solubility characteristics due to its polar functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.07 g/mol |

| Melting Point | 187 °C (decomposing) |

| CAS Number | 1221792-64-8 |

Antimicrobial Properties

Preliminary studies indicate that this compound may interact with biological targets related to antimicrobial resistance. Research suggests that it could inhibit certain bacterial enzymes or receptors, which are critical for the survival of pathogenic organisms. These interactions could lead to the development of new antimicrobial agents targeting resistant strains.

Antimalarial Potential

A significant area of interest is the compound's potential as an antimalarial agent. Studies have shown that derivatives of pyridinecarboxylic acids can exhibit inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's structure allows it to act on dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. In vitro assays have demonstrated promising results, with IC50 values indicating strong potency against PfDHODH and selectivity over human DHODH.

Case Studies and Research Findings

- Inhibitory Activity Against Malaria :

-

Binding Affinity Studies :

- Interaction studies have focused on the binding affinity of this compound with various enzymes linked to bacterial resistance mechanisms. These studies suggest that further optimization could enhance its effectiveness as an antibiotic .

- Agrochemical Applications :

科学研究应用

Pharmaceutical Chemistry

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Studies indicate that derivatives can inhibit the growth of pathogenic bacteria by disrupting essential biological processes, such as pilus formation in uropathogenic strains .

- Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development .

Agrochemicals

The compound is utilized in the synthesis of agrochemical products, including pesticides and herbicides. Its structural features allow for the development of compounds that target specific biological pathways in pests and plants .

Dye Production

This compound is also involved in the production of azo dyes. The incorporation of heterocyclic moieties enhances the bioactive properties of these dyes, making them suitable for various industrial applications .

Antimicrobial Activity Study

A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives of this compound inhibited the growth of E. coli, suggesting its potential as an antimicrobial agent .

Antitumor Research

In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, indicating its promise as a lead compound for developing new anticancer drugs.

化学反应分析

Substitution of the Bromo Group

The bromo substituent at position 5 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. Key pathways include:

-

Negishi Coupling : Replacement of the bromo group with methyl or other organozinc reagents using nickel catalysts. This method was demonstrated in related bromopyridines, achieving high yields (70–85%) under reflux conditions with DMF-dimethylacetal as a directing agent .

-

Hydrolysis : Substitution with hydroxide ions to form 5-hydroxy-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid, facilitated by the electron-withdrawing effects of the nitrile and carboxylic acid groups.

Table 1: Reaction Conditions for Bromo Substitution

| Reaction Type | Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Negishi Coupling | CH₃ZnX | Ni | DMF | 78 |

| Hydrolysis | NaOH | – | EtOH/H₂O | 63 |

Carboxylic Acid Functionalization

The 2-pyridinecarboxylic acid group participates in esterification, amidation, and decarboxylation reactions. For example:

-

Esterification : Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form ethyl esters, with yields exceeding 90% .

-

Amidation : Conversion to amides using amines (e.g., NH₃) under microwave irradiation .

Table 2: pKa Values of Functional Groups

| Group | pKa | Reference |

|---|---|---|

| Carboxylic Acid | 3.85 | |

| Pyridine N-H | 9.0 |

Nitrile Group Transformations

The 3-cyano group remains stable under most conditions but can undergo:

-

Hydrolysis : Conversion to an amide or carboxylic acid under basic or acidic conditions, respectively .

-

Cyclization : Participates in annulation reactions with enolates or imines to form tricyclic derivatives .

Substitution Reactions

-

Negishi Coupling :

-

Hydrolysis :

Functional Group Transformations

-

Esterification :

-

Amidation :

NMR Analysis

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

Insecticidal Bioefficacy

The compound exhibits potent insecticidal activity against Spodoptera frugiperda (fall armyworm), with LC₅₀ = 0.45 μg/mL .

Pharmacokinetics

相似化合物的比较

Comparative Analysis with Structural Analogs

Functional Group Variations

Ethyl 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate (CAS 1221791-96-3)

- Structure : The ethyl ester derivative replaces the carboxylic acid at position 2 with an ester group.

- Key Differences :

5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic Acid (CAS 2244721-35-3)

- Structure : Iodo at position 2 and carboxylic acid at position 3.

- Key Differences: Reactivity: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the cyano group in the target compound. Molecular Weight: Higher molecular weight (355.95 g/mol vs. 283.07 g/mol) due to iodine’s atomic mass .

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic Acid (CAS 1781220-56-1)

- Structure : Chloro at position 2 and carboxylic acid at position 3.

- Key Differences: Electronic Effects: Chloro’s stronger electron-withdrawing nature compared to cyano may alter acidity (pKa ~2.5 vs. ~1.8 for the target compound). Applications: Preferred in nucleophilic aromatic substitution due to the labile chlorine .

Substituent Position and Steric Effects

5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic Acid (CAS 1443288-75-2)

- Structure : Methyl at position 2 and morpholinyl at position 6.

- Key Differences :

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

- Structure: Cyano at position 2 and pivalamide at position 3.

- Key Differences :

Data Table: Structural and Physicochemical Comparison

*Predicted using computational tools (e.g., ACD/Labs).

准备方法

Bromination of 4,6-dimethylpyridine Derivatives

- Starting Material: 4,6-dimethylpyridine or its derivatives.

- Reagents: Bromine sources such as bromine (Br2), N-bromosuccinimide (NBS), or zinc bromide (ZnBr2).

- Conditions: Controlled temperature and solvent choice (e.g., acetonitrile, tetrahydrofuran) to ensure selective bromination at the 5-position.

- Catalysts: Nickel or palladium catalysts have been reported to facilitate regioselective halogenation in related pyridine systems.

Introduction of the Cyano Group

- Method: Cyanation typically proceeds via nucleophilic substitution or transition-metal-catalyzed cyanation.

- Reagents: Cyanide sources such as copper(I) cyanide (CuCN) or potassium cyanide (KCN).

- Catalysts: Palladium or nickel complexes with phosphine ligands can catalyze the cyanation of aryl halides.

- Mechanism: The 5-bromo intermediate undergoes cyanation to introduce the cyano group at the 3-position, often requiring protection or activation of other substituents.

Carboxylation at the 2-Position

- Approach: Carboxylation can be achieved by lithiation or metalation at the 2-position followed by carbonation with CO2.

- Reagents: Grignard reagents or organolithium compounds derived from the pyridine ring.

- Conditions: Low temperature under inert atmosphere (argon or nitrogen) to avoid side reactions.

- Workup: Acidic hydrolysis to yield the carboxylic acid functionality.

Representative Synthetic Procedure (Patent-Based)

According to patent WO2024015825A1, the preparation of related bromo-substituted pyridine derivatives involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Bromination of 3,4-dimethylpyridin-2-amine with bromine or ZnBr2 | Formation of 5-bromo-3,4-dimethylpyridin-2-amine |

| 2 | Cyanation using Pd or Ni catalyst with cyanide source | Introduction of cyano group at 3-position |

| 3 | Carboxylation via metalation and CO2 treatment | Formation of carboxylic acid at 2-position |

The patent highlights the use of nickel dichloride and diphosphine ligands to promote the cyanation step efficiently, with solvents such as tetrahydrofuran or 2-methyltetrahydrofuran providing good reaction media.

Purification and Characterization

- Purification: Crystallization and filtration methods are employed to isolate the pure compound, with melting point determination (around 187 °C with decomposition) confirming purity.

- Analysis: 1H NMR spectroscopy, chromatography, and elemental analysis are standard for verifying the structure and purity.

- Specifications: The compound typically has a molecular weight of 255.08 g/mol and formula C9H7BrN2O2.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Catalysts | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Bromination | Br2, NBS, ZnBr2, Ni or Pd catalyst | Acetonitrile, THF | Controlled temperature | Selective bromination at 5-position |

| Cyanation | CuCN, KCN, Pd or Ni catalyst | THF, 2-methyltetrahydrofuran | Inert atmosphere, moderate temp | Catalytic cyanation of aryl bromide |

| Carboxylation | Grignard or organolithium reagents | Ether solvents | Low temperature, CO2 gas | Metalation followed by carbonation |

| Purification | Crystallization, filtration | Various | Ambient to mild heating | Melting point ~187 °C (decomposition) |

Research Findings and Optimization

- The use of nickel dichloride with diphosphine ligands enhances cyanation yields and selectivity.

- Solvent choice (e.g., 2-methyltetrahydrofuran) improves reaction rates and environmental profile.

- Metalation/carboxylation steps require strict moisture-free conditions to avoid side reactions.

- Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation, cyano-group introduction, and carboxylation. For brominated pyridine derivatives, Suzuki-Miyaura coupling or nucleophilic substitution (e.g., using NaCN for cyano substitution) are common. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Temperature control : Reactions often proceed at 80–110°C to avoid side products from thermal decomposition .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect carboxylic acid during bromination .

Validate purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .

Q. How can the solubility and stability of this compound be optimized for in vitro studies?

Answer:

- Solubility screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, as bromo and cyano groups enhance solubility in these media . Aqueous solubility can be improved using cyclodextrin inclusion complexes .

- Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are most effective for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify methyl (δ 2.1–2.5 ppm), cyano (no proton signal), and carboxylic acid (broad ~δ 12 ppm) groups .

- X-ray crystallography : Resolve steric effects from 4,6-dimethyl groups; compare with databases (e.g., Cambridge Structural Database) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

Answer:

- Structure-activity relationship (SAR) : Replace the bromine with iodine for improved electrophilicity in cross-couplings . Modify methyl groups to trifluoromethyl for enhanced metabolic stability .

- Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) and computational tools (e.g., ProTox-II) to predict hepatotoxicity .

- Bioisosteric replacement : Substitute the cyano group with a tetrazole ring to maintain electronic effects while improving solubility .

Q. How should contradictory data in cross-coupling reactions involving the bromine substituent be resolved?

Answer:

- Mechanistic analysis : Conduct kinetic studies to differentiate between oxidative addition (Pd⁰→Pd²⁺) and transmetalation bottlenecks. Use ³¹P NMR to monitor ligand behavior .

- Optimization : Screen ligands (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to improve efficiency. For low yields (<40%), consider microwave-assisted synthesis at 150°C for 10 minutes .

Q. What strategies are recommended for developing a robust analytical method to quantify this compound in complex matrices?

Answer:

- Chromatography : Use a C18 column (3.5 µm, 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Set UV detection at 254 nm (λ_max for pyridine derivatives) .

- Validation : Assess linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery (>90% in spiked plasma samples) per ICH guidelines .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。